molecular formula C17H10F3N3S B2586756 (2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile CAS No. 585554-45-6

(2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Cat. No.: B2586756
CAS No.: 585554-45-6
M. Wt: 345.34
InChI Key: IFBRDMGSYXQGPW-ZHACJKMWSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a useful research compound. Its molecular formula is C17H10F3N3S and its molecular weight is 345.34. The purity is usually 95%.
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Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a benzothiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological significance, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H15F3N3SC_{18}H_{15}F_3N_3S. It features a benzothiazole core, which is known for its pharmacological properties, along with a trifluoromethyl group that enhances its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Moiety : This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde.
  • Coupling with Trifluoromethyl Phenylamine : The benzothiazole derivative is then reacted with a trifluoromethyl-substituted phenylamine to form the desired product.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound showed potent antibacterial and antifungal effects. For instance, compounds derived from benzothiazole have been reported to inhibit the growth of various pathogenic microorganisms with minimal inhibitory concentrations (MICs) as low as 50 μg/mL for certain strains .

Anticancer Activity

Several studies have investigated the anticancer potential of benzothiazole derivatives. For example:

  • In vitro studies revealed that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), with IC50 values ranging from 6.46 to 6.56 μM .
  • These compounds were also shown to inhibit key signaling pathways involved in cancer cell proliferation, including Raf-1 activity .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The benzothiazole moiety may interact with specific enzymes or receptors, inhibiting their activity and altering cellular signaling pathways.
  • Redox Reactions : The trifluoromethyl group can participate in redox reactions, potentially affecting oxidative stress responses in cells.

Case Study 1: Anticancer Efficacy

In a comparative study, researchers evaluated the anticancer efficacy of various benzothiazole derivatives against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited superior antiproliferative effects compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of benzothiazole derivatives, revealing that modifications to the molecular structure significantly enhanced their activity against resistant strains of bacteria and fungi . This highlights the potential for developing new antimicrobial agents based on the benzothiazole scaffold.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3S/c18-17(19,20)12-4-3-5-13(8-12)22-10-11(9-21)16-23-14-6-1-2-7-15(14)24-16/h1-8,10,22H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBRDMGSYXQGPW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CNC3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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